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Introduction
MM-589 trifluoroacetate (TFA) is a highly potent and cell-permeable macrocyclic

peptidomimetic inhibitor of the protein-protein interaction (PPI) between WD repeat domain 5

(WDR5) and mixed-lineage leukemia (MLL1).[1][2] By disrupting this critical interaction, MM-
589 TFA effectively inhibits the histone methyltransferase (HMT) activity of the MLL1 complex,

which is responsible for the methylation of histone H3 at lysine 4 (H3K4).[1][2] Dysregulation of

the MLL1 complex and subsequent aberrant H3K4 methylation are key drivers in various

cancers, particularly in acute leukemias with MLL gene rearrangements. These application

notes provide detailed protocols and data for utilizing MM-589 TFA as a tool to investigate

epigenetic pathways in cancer.

Mechanism of Action
MM-589 TFA targets the WDR5 protein, a core component of the MLL1 methyltransferase

complex. WDR5 acts as a scaffold, bringing MLL1 into proximity with its histone substrate. MM-
589 TFA binds with high affinity to a pocket on WDR5 that is essential for its interaction with

MLL1.[1][3][4] This competitive inhibition prevents the proper assembly and function of the

MLL1 complex, leading to a decrease in global and gene-specific H3K4 methylation. The

reduction in H3K4 trimethylation (H3K4me3), a mark associated with active gene transcription,

at the promoters of MLL1 target genes, such as HOXA9 and MEIS1, results in their
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transcriptional repression.[5] This ultimately leads to the inhibition of proliferation and induction

of apoptosis in cancer cells dependent on MLL1 activity.[2][6]

Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of MM-589, providing key

quantitative metrics for its biological effects.

Table 1: In Vitro Inhibitory Activity of MM-589

Target/Assay IC50 Reference

WDR5 Binding 0.90 nM [1][2]

MLL H3K4 Methyltransferase

Activity
12.7 nM [1][2]

Table 2: Anti-proliferative Activity of MM-589 in Human Leukemia Cell Lines

Cell Line Cancer Type MLL Status IC50 (µM) Reference

MV4-11
Acute Myeloid

Leukemia (AML)
MLL-AF4 fusion 0.25 [2][6][7]

MOLM-13
Acute Myeloid

Leukemia (AML)
MLL-AF9 fusion 0.21 [2][6][7]

HL-60

Acute

Promyelocytic

Leukemia

MLL wild-type 8.6 [2][6]
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Figure 1: MM-589 TFA Signaling Pathway.
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Figure 2: General Experimental Workflow.

Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
This protocol is for determining the effect of MM-589 TFA on the viability of leukemia cell lines

such as MV4-11 and MOLM-13.

Materials:
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Leukemia cell lines (e.g., MV4-11, MOLM-13)

RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

MM-589 TFA stock solution (in DMSO)

96-well flat-bottom plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-

dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl for MTT)

Microplate reader

Protocol:

Cell Seeding:

Culture cells to a logarithmic growth phase.

Perform a cell count and assess viability (e.g., using Trypan Blue).

Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.

[1]

Compound Treatment:

Prepare serial dilutions of MM-589 TFA in culture medium from a concentrated stock in

DMSO. A suggested concentration range is 0.01 µM to 10 µM.[7]

Add 100 µL of the diluted compound to the wells. Include a vehicle control (DMSO) at the

same final concentration as in the highest MM-589 TFA treatment.

Incubation:

Incubate the plate for 4 to 7 days at 37°C in a humidified incubator with 5% CO₂.[7]

MTT/MTS Addition:
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Add 20 µL of MTT (5 mg/mL in PBS) or MTS reagent to each well.

Incubate for 2-4 hours at 37°C.

Data Acquisition:

For MTT assay, add 100 µL of solubilization solution and incubate overnight at 37°C to

dissolve the formazan crystals.

For MTS assay, the product is soluble and can be read directly.

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for

MTS) using a microplate reader.

Data Analysis:

Subtract the background absorbance (media only).

Calculate cell viability as a percentage of the vehicle-treated control.

Plot the dose-response curve and determine the IC50 value using appropriate software

(e.g., GraphPad Prism).

Western Blot for H3K4 Trimethylation
This protocol is for detecting changes in the levels of H3K4me3 in cells treated with MM-589
TFA.

Materials:

Treated and untreated cell pellets

RIPA lysis buffer with protease and phosphatase inhibitors

Laemmli sample buffer

SDS-PAGE gels (e.g., 15% for better histone resolution)

PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for histones)[8][9]
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies: anti-H3K4me3 and anti-total Histone H3 (as a loading control)

HRP-conjugated secondary antibody

ECL detection reagent

Protocol:

Protein Extraction:

Lyse cell pellets in RIPA buffer on ice for 30 minutes.

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

Collect the supernatant and determine protein concentration (e.g., using a BCA assay).

Sample Preparation and Electrophoresis:

Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.

Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

Protein Transfer:

Transfer proteins to a PVDF or nitrocellulose membrane.

Blocking and Antibody Incubation:

Block the membrane in blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies (e.g., anti-H3K4me3 at 1:1000 and anti-

Histone H3 at 1:2000) overnight at 4°C.

Wash the membrane three times with TBST.

Incubate with HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour at room

temperature.
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Detection:

Wash the membrane three times with TBST.

Apply ECL reagent and visualize the bands using a chemiluminescence imaging system.

Analysis:

Quantify band intensities and normalize the H3K4me3 signal to the total Histone H3

signal.

Chromatin Immunoprecipitation (ChIP)-qPCR for MLL1
Occupancy
This protocol is for assessing the binding of MLL1 to the promoter of a target gene, such as

HOXA9, following treatment with MM-589 TFA.

Materials:

Treated and untreated cells

Formaldehyde (for cross-linking)

Glycine (to quench cross-linking)

Cell lysis buffer, Nuclear lysis buffer

Sonicator

Anti-MLL1 antibody and IgG control

Protein A/G magnetic beads

Wash buffers (low salt, high salt, LiCl)

Elution buffer

Proteinase K
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Phenol:chloroform:isoamyl alcohol and ethanol for DNA purification

qPCR primers for the HOXA9 promoter and a negative control region

SYBR Green qPCR master mix

Protocol:

Chromatin Cross-linking and Shearing:

Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and

incubating for 10 minutes at room temperature.

Quench the reaction with glycine.

Lyse the cells and nuclei.

Shear the chromatin to an average size of 200-1000 bp using sonication.

Immunoprecipitation:

Pre-clear the chromatin with Protein A/G beads.

Incubate the chromatin overnight at 4°C with anti-MLL1 antibody or an IgG control.

Add Protein A/G beads to capture the antibody-protein-DNA complexes.

Washes and Elution:

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.

Elute the chromatin from the beads.

Reverse Cross-linking and DNA Purification:

Reverse the cross-links by incubating with NaCl at 65°C overnight.

Treat with RNase A and Proteinase K.
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Purify the DNA using phenol:chloroform extraction and ethanol precipitation.

qPCR Analysis:

Perform qPCR using primers specific for the HOXA9 promoter region known to be bound

by MLL1.

Example HOXA9 promoter primers: Forward: 5'-CGCAGTTCCAACTGTCTTTCC-3',

Reverse: 5'-AGCGGTTGTAGTAGCGGTTG-3'

Use a negative control region where MLL1 is not expected to bind.

Analyze the data using the percent input method.

Application in Solid Tumors
Currently, the primary application and validation of MM-589 TFA have been in the context of

MLL-rearranged leukemias. While epigenetic dysregulation is a hallmark of many solid tumors,

including pancreatic, lung, and glioblastoma, the specific dependency on the WDR5-MLL1

interaction in these cancers is less established.[10][11][12][13] Further research is required to

explore the potential efficacy of MM-589 TFA in solid tumor models. Initial studies could involve

screening a panel of solid tumor cell lines for sensitivity to MM-589 TFA and investigating the

expression and functional importance of the WDR5-MLL1 complex in these contexts.

Conclusion
MM-589 TFA is a powerful chemical probe for studying the role of the WDR5-MLL1 epigenetic

axis in cancer. Its high potency and selectivity make it an invaluable tool for dissecting the

downstream consequences of inhibiting H3K4 methylation. The protocols provided herein offer

a starting point for researchers to utilize MM-589 TFA in their own investigations into the

epigenetic underpinnings of cancer and to explore its potential as a therapeutic agent.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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